2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
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Description
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the protein kinase known as PIM1, which is involved in the regulation of cell growth and survival. The compound has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
Scientific Research Applications
Potential Applications
a. Anticancer Research: Given its inhibition of MPS1 kinase, the compound may have applications in cancer therapy. Further studies are needed to explore its efficacy against specific cancer types.
b. Fluorescent Dye Intermediates: The compound can serve as an intermediate for fluorescent dyes, particularly in biological labeling and imaging research . Researchers can leverage its unique structure for fluorescence-based assays.
c. Enzyme Substrate: It can be used as an enzyme substrate to detect the activity of certain fluorescent molecules . This property makes it valuable in enzymology and drug discovery.
d. Antiparasitic and Antimalarial Research: While not directly studied for these applications, the compound’s structure suggests potential antiparasitic or antimalarial properties. Further investigations are warranted.
Conclusion
properties
IUPAC Name |
2-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIUAYAMJNTXOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide |
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